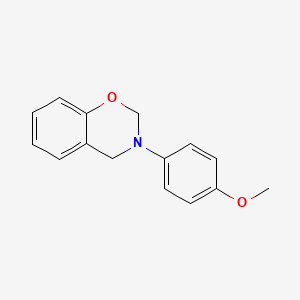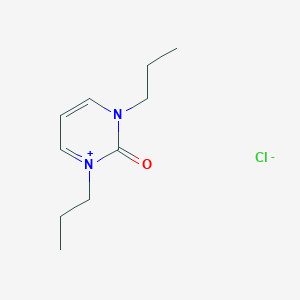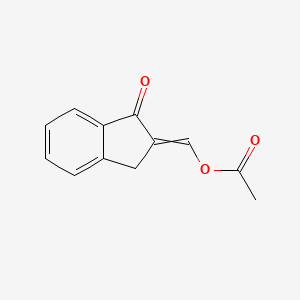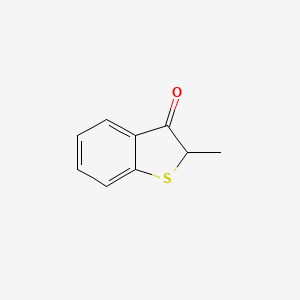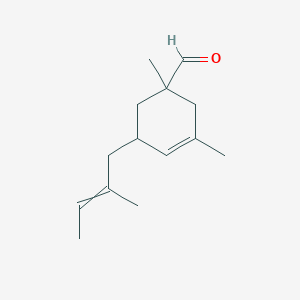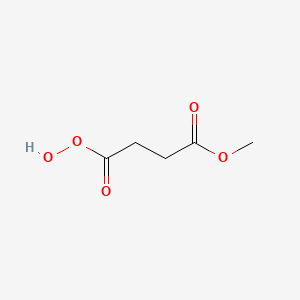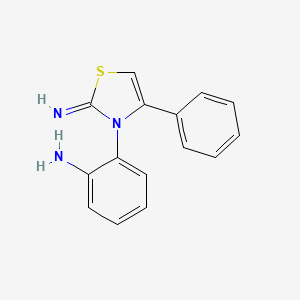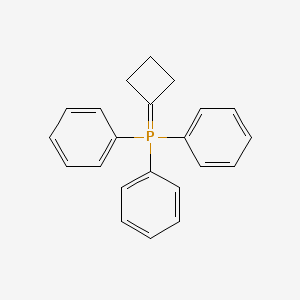
2,4,4,6-Tetramethylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 2,4,4,6-Tetramethylcyclohexa-2,5-dien-1-one involves several synthetic routes. One common method is the alkylation of cyclohexadienone derivatives . The reaction conditions typically involve the use of strong bases and alkyl halides .
Chemical Reactions Analysis
2,4,4,6-Tetramethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include trifluoroacetic acid and other strong acids . The major products formed from these reactions depend on the specific conditions and reagents used . For example, the compound can undergo dienone-phenol rearrangement under certain conditions .
Scientific Research Applications
2,4,4,6-Tetramethylcyclohexa-2,5-dien-1-one has several scientific research applications. In chemistry, it is used as a model compound for studying ketone reactivity and dienone-phenol rearrangement . In industry, its use is limited due to its specialized nature .
Mechanism of Action
The mechanism of action of 2,4,4,6-Tetramethylcyclohexa-2,5-dien-1-one involves its reactivity as a ketone and dienone . The molecular targets and pathways involved are primarily related to its ability to undergo rearrangement and other chemical transformations . The methyl groups in positions 3 and 5 of the ring play a crucial role in blocking certain reactions, such as the dienone-phenol rearrangement .
Comparison with Similar Compounds
2,4,4,6-Tetramethylcyclohexa-2,5-dien-1-one can be compared with other similar compounds, such as 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one and 2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dienone . These compounds share similar structural features but differ in their reactivity and applications . The uniqueness of this compound lies in its specific molecular structure and the resulting chemical properties .
Properties
CAS No. |
53950-85-9 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2,4,4,6-tetramethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O/c1-7-5-10(3,4)6-8(2)9(7)11/h5-6H,1-4H3 |
InChI Key |
SSAMRAUQJVYQQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C=C(C1=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)

